Differential Excretion of S-Methyl-D-penicillamine in Neurodegenerative Disease
S-Methyl-D-penicillamine is a specific marker of S-methylation activity. Its urinary excretion is significantly elevated in patients with Parkinson's and Motor Neurone Disease compared to healthy controls after a single oral dose of D-penicillamine (125 mg) [1].
| Evidence Dimension | Urinary excretion of S-methyl-D-penicillamine as a percentage of control values |
|---|---|
| Target Compound Data | 177% more in Parkinson's Disease; 209% more in Motor Neurone Disease |
| Comparator Or Baseline | Healthy control subjects (baseline excretion level set at 100%) |
| Quantified Difference | Median levels were increased by 177% (PD) and 209% (MND) relative to controls. |
| Conditions | Human subjects (control, Parkinson's, Motor Neurone Disease) after a single 125 mg oral dose of D-penicillamine; urine collected 0-8 hours post-dose. |
Why This Matters
This demonstrates the compound's unique value as a disease-state-specific biomarker for sulfoxidation/methylation capacity, a metric not provided by the parent drug or other analogs.
- [1] Waring, R. H., Steventon, G. B., Sturman, S. G., Heafield, M. T. E., & Williams, A. C. (1994). D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study. Xenobiotica, 24(10), 1005-1015. View Source
